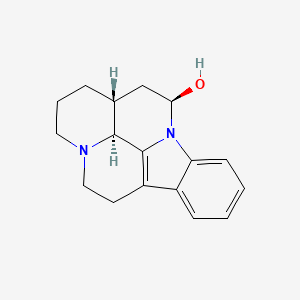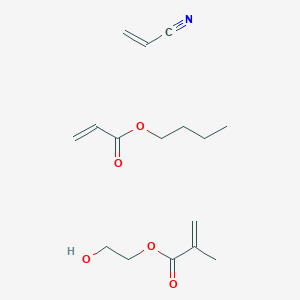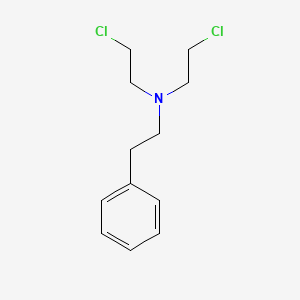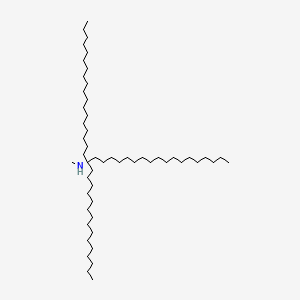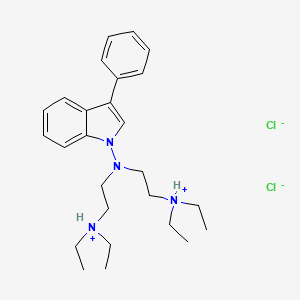
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phenylindole core, which is substituted with bis(diethylamino)ethyl groups. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride typically involves multiple steps, starting with the preparation of the phenylindole core. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring. The bis(diethylamino)ethyl groups are then introduced through a nucleophilic substitution reaction, where diethylaminoethyl chloride reacts with the indole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. The final product is typically purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminoethyl chloride in the presence of sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its indole core.
Medicine: Explored for its pharmacological properties, including potential use as an antitumor or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the induction of oxidative stress and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-(diethylamino)ethyl)amino)anthra-9,10-quinone: Another compound with diethylaminoethyl groups, used in similar applications.
Bis(2-(dimethylamino)ethyl)ether: A related compound with dimethylamino groups, used as a ligand and reagent in organic synthesis.
Uniqueness
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride is unique due to its phenylindole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Properties
CAS No. |
57647-13-9 |
|---|---|
Molecular Formula |
C26H40Cl2N4 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[2-(diethylazaniumyl)ethyl-(3-phenylindol-1-yl)amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H38N4.2ClH/c1-5-27(6-2)18-20-29(21-19-28(7-3)8-4)30-22-25(23-14-10-9-11-15-23)24-16-12-13-17-26(24)30;;/h9-17,22H,5-8,18-21H2,1-4H3;2*1H |
InChI Key |
VXALTQRFSQTYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


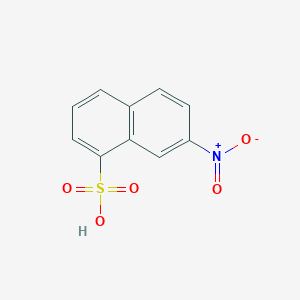

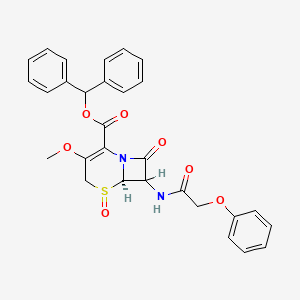
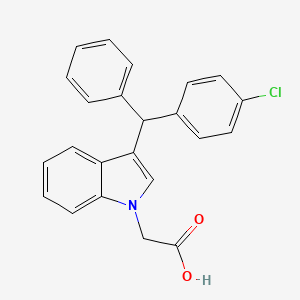



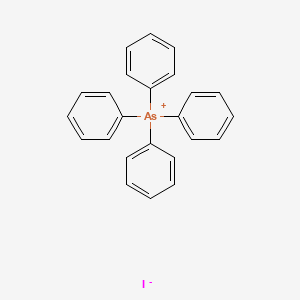
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
